![molecular formula C21H17N3O2S2 B2986605 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 1252823-07-6](/img/structure/B2986605.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide” is a thienopyrimidine derivative. It contains a total of 51 bonds, including 33 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 1 secondary amide .
Synthesis Analysis
Thieno[3,2-d]pyrimidines are synthesized using a variety of methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular formula of the compound is C24H23N3O2S2 and it has a molecular weight of 449.59.Chemical Reactions Analysis
The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . Alternatively, the synthesis of thieno[3,2-d]pyrimidine-2,4-dione derivatives can be achieved via pyrimidine ring closure, which is almost exclusively conducted using 2-amino-thiophene-3-carboxylate derivatives as the reaction substrate .Scientific Research Applications
- Researchers synthesized derivatives of thienopyrimidines, including the compound , to explore their antibacterial properties .
- Notably, the derivative 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide exhibited the highest antimicrobial activity and affinity to TrmD .
- Further research could explore whether this compound or its analogs exhibit antiviral effects, especially against RNA viruses like SARS-CoV-2 .
Antimicrobial Activity
Antiviral Potential
Herbicidal Applications
Mechanism of Action
Target of Action
It’s worth noting that heterocyclic pyrimidine compounds, which this compound is a part of, have demonstrated various biological activities . They are integral parts of DNA and RNA and impart diverse pharmacological properties .
Mode of Action
It’s known that pyrimidine derivatives have a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities
Biochemical Pathways
Given the broad range of activities associated with pyrimidine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to cell growth and division, viral replication, inflammation, pain perception, oxidative stress, and malaria parasite lifecycle, among others.
Result of Action
Given the diverse biological potential of pyrimidine derivatives , the effects could range from inhibition of cell growth in cancer, reduction of viral replication in viral infections, reduction of inflammation in inflammatory conditions, relief of pain in painful conditions, reduction of oxidative stress in conditions associated with oxidative stress, to inhibition of the malaria parasite lifecycle in malaria.
Future Directions
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The rapid development in bacterial resistance to many groups of known antibiotics has led researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines has become a background for further modification of similar structures aimed at the development of promising antibacterial agents .
properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c25-18(22-16-9-5-2-6-10-16)14-28-21-23-17-11-12-27-19(17)20(26)24(21)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXIGAOONDKVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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